7-Methylxanthine

Descripción general

Descripción

La 7-metilxantina, también conocida como heteroxantina, es un alcaloide de purina que se encuentra de forma natural. Es un metabolito activo de la cafeína (1,3,7-trimetilxantina) y la teobromina (3,7-dimetilxantina). Este compuesto es un antagonista no selectivo de los receptores de adenosina y se ha estudiado por su potencial para retardar la progresión de la miopía (miopía) en los niños .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 7-metilxantina se puede sintetizar mediante diversos métodos químicos y biocatalíticos. Un método eficiente implica el uso de un sistema de cultivo mixto compuesto por cepas de Escherichia coli modificadas genéticamente. Estas cepas están diseñadas para convertir la cafeína en 7-metilxantina. Las condiciones óptimas de reacción incluyen concentraciones iguales de células especializadas en cafeína y teobromina a una densidad óptica de 50, reaccionadas con 2,5 mM de cafeína durante 5 horas. Este método ha logrado una tasa de conversión molar del 85,6% .

Métodos de producción industrial: La producción industrial de 7-metilxantina es limitada debido a su compleja síntesis y al requisito de productos químicos peligrosos. El proceso biocatalítico que utiliza células microbianas modificadas genéticamente presenta una alternativa prometedora para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de reacciones: La 7-metilxantina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y Condiciones Comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

Sustitución: Las reacciones de halogenación se pueden llevar a cabo utilizando agentes halogenantes como el cloro o el bromo.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la 7-metilxantina puede conducir a la formación de varios derivados hidroxilados .

Aplicaciones Científicas De Investigación

Myopia Treatment

Overview:

7-MX has garnered attention for its potential in treating and preventing myopia (nearsightedness). It acts as an adenosine receptor antagonist, which may influence eye growth and refractive development.

Clinical Studies:

- A clinical trial involving 68 myopic children demonstrated that those treated with 7-MX for 24 months exhibited significantly reduced axial eye growth compared to those who received only placebo or shorter treatment durations .

- Another study confirmed that oral administration of 7-MX was associated with reduced myopia progression and axial elongation in children, indicating its therapeutic potential .

Mechanisms:

The exact mechanisms through which 7-MX exerts its effects on myopia are not fully understood. However, it is believed to interact with retinal dopamine systems and influence scleral collagen content, which may affect eye elongation .

Biochemical Production

Biocatalytic Production:

Recent research highlights the biocatalytic production of 7-MX from caffeine using engineered strains of Escherichia coli. This process utilizes microbial metabolism to convert caffeine into 7-MX, showcasing an innovative approach to producing high-value biochemicals .

Applications in Drug Development:

The ability to produce 7-MX biocatalytically opens avenues for synthesizing derivatives that can be tailored for specific therapeutic uses, particularly in cancer and neurodegenerative disease treatments .

Influence on Cellular Mechanisms

Ryanodine Receptor Interaction:

Studies have shown that methylxanthines, including 7-MX, can potentiate calcium release from intracellular stores via ryanodine receptors. This property suggests potential applications in understanding calcium signaling pathways in various cell types .

Effects on Apoptosis:

Research indicates that certain derivatives of 7-MX can sensitize cancer cells to radiation therapy by inducing apoptotic responses. This characteristic could be leveraged to enhance the efficacy of existing cancer treatments .

Prevention of Crystal Formation

Urate Crystallization:

Recent findings indicate that 7-MX can inhibit the formation of monosodium urate crystals, which are implicated in gout. The compound demonstrated a capacity to reduce or completely prevent crystal formation under controlled experimental conditions .

Data Table: Summary of Key Research Findings on this compound

Mecanismo De Acción

La 7-metilxantina ejerce sus efectos principalmente a través del antagonismo de los receptores de adenosina. Al bloquear estos receptores, evita los efectos inhibitorios típicos de la adenosina sobre la actividad neuronal, lo que lleva a un aumento de la alerta y la vigilia. Además, puede inhibir las fosfodiesterasas, lo que lleva a niveles aumentados de monofosfato de adenosina cíclico (AMPc) y una señalización celular mejorada .

Compuestos Similares:

- Cafeína (1,3,7-trimetilxantina)

- Teobromina (3,7-dimetilxantina)

- Teofilina (1,3-dimetilxantina)

- Paraxantina (1,7-dimetilxantina)

Comparación: La 7-metilxantina es única en su antagonismo específico de los receptores de adenosina y sus posibles aplicaciones terapéuticas en la miopía y la gota. A diferencia de la cafeína, que se consume ampliamente por sus efectos estimulantes, la 7-metilxantina se estudia principalmente por sus beneficios médicos. La teobromina y la teofilina comparten propiedades farmacológicas similares, pero difieren en su potencia y aplicaciones específicas .

Comparación Con Compuestos Similares

- Caffeine (1,3,7-trimethylxanthine)

- Theobromine (3,7-dimethylxanthine)

- Theophylline (1,3-dimethylxanthine)

- Paraxanthine (1,7-dimethylxanthine)

Comparison: 7-Methylxanthine is unique in its specific antagonism of adenosine receptors and its potential therapeutic applications in myopia and gout. Unlike caffeine, which is widely consumed for its stimulant effects, this compound is primarily studied for its medical benefits. Theobromine and theophylline share similar pharmacological properties but differ in their potency and specific applications .

Actividad Biológica

7-Methylxanthine (7-MX) is a methylated derivative of xanthine and a metabolite of caffeine. It has garnered attention for its potential therapeutic applications, particularly in ophthalmology, due to its biological activities, including adenosine receptor antagonism. This article reviews the biological activity of 7-MX, focusing on its effects on myopia, its production methods, and safety profiles.

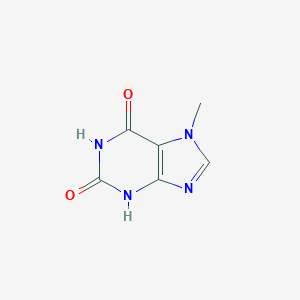

1. Overview of this compound

7-MX is structurally similar to caffeine (1,3,7-trimethylxanthine) but possesses only one methyl group at the 7-position. It is naturally found in various plants and is produced during the metabolism of caffeine. The compound has been studied for its pharmacological properties, particularly in relation to eye health and myopia management.

2.1 Myopia Prevention and Control

Recent studies have highlighted the role of 7-MX in slowing the progression of myopia in children:

- Clinical Trials : A notable clinical trial conducted in Denmark involved 77 myopic children aged 8-13 years. Participants were randomized to receive either 400 mg of 7-MX or a placebo for 12 months. The results indicated that treatment with 7-MX significantly reduced axial elongation compared to the placebo group (p<0.002) and slowed myopia progression (p<0.001) .

- Longitudinal Effects : A model suggested that an 11-year-old child taking 1000 mg of 7-MX could develop −1.43 D of myopia over six years, compared to −2.27 D without treatment .

The mechanism by which 7-MX exerts its effects involves its action as an adenosine receptor antagonist. By blocking adenosine receptors, it may influence ocular growth and reduce the risk of myopia progression .

3.1 Biocatalytic Production

Recent advancements have been made in the biocatalytic production of 7-MX from caffeine using genetically engineered Escherichia coli strains. A study reported the use of a mutant N-demethylase NdmA4 that effectively converts caffeine into both paraxanthine and 7-MX through a series of resting cell assays:

- Yield : The process yielded approximately 2,120 μM of 7-MX from an initial concentration of caffeine .

3.2 Purification Techniques

The purified product was isolated using preparatory-scale High-Performance Liquid Chromatography (HPLC), achieving high purity levels .

4. Safety and Toxicity Profile

Studies indicate that 7-MX is nontoxic even at high doses (up to 2,000 mg/kg body weight), suggesting a favorable safety profile for therapeutic use . Participants in clinical trials reported no adverse events related to the treatment with 7-MX .

5. Case Studies and Research Findings

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Mock et al., 2022 | Caffeine-degrading E. coli | Biocatalytic production | High yield of 7-MX |

| Clinical Trial Denmark | Myopic Children (n=77) | 400 mg/day for 12 months | Reduced axial elongation by -0.04 mm |

| Dongmei et al., 2011 | Guinea pigs | 300 mg/kg body weight | Reduced ocular refraction and axial length |

6. Conclusion

The biological activity of this compound demonstrates significant potential in managing myopia and promoting eye health through its mechanisms as an adenosine receptor antagonist. Ongoing research into its production methods and safety profiles will further elucidate its therapeutic applications.

Propiedades

IUPAC Name |

7-methyl-3H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFWLFWPASULGAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203696 | |

| Record name | 7-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

552-62-5 | |

| Record name | 7-Methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methylxanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-7-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 300 °C | |

| Record name | 7-Methylxanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001991 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.